molecular formula C11H13ClN2O3 B5186653 N-(2-chloro-5-nitrophenyl)pentanamide

N-(2-chloro-5-nitrophenyl)pentanamide

Cat. No.: B5186653
M. Wt: 256.68 g/mol
InChI Key: BBQFZSJUBHFDDA-UHFFFAOYSA-N
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Description

N-(2-chloro-5-nitrophenyl)pentanamide is an organic compound with the molecular formula C11H13ClN2O3 It is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to a pentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-nitrophenyl)pentanamide typically involves the reaction of 2-chloro-5-nitroaniline with pentanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-chloro-5-nitroaniline+pentanoyl chlorideThis compound+HCl\text{2-chloro-5-nitroaniline} + \text{pentanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-chloro-5-nitroaniline+pentanoyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors with precise temperature and pressure control to ensure high yield and purity of the product. The reaction mixture is typically quenched with water, and the product is extracted using organic solvents such as dichloromethane. The crude product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-nitrophenyl)pentanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF).

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.

Major Products Formed

    Reduction: N-(2-chloro-5-aminophenyl)pentanamide.

    Substitution: N-(2-substituted-5-nitrophenyl)pentanamide.

    Hydrolysis: 2-chloro-5-nitrobenzoic acid and pentylamine.

Scientific Research Applications

N-(2-chloro-5-nitrophenyl)pentanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-nitrophenyl)pentanamide depends on its interaction with specific molecular targets. For instance, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The chloro group may facilitate binding to hydrophobic pockets in proteins, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4-nitrophenyl)pentanamide
  • N-(2-chloro-3-nitrophenyl)pentanamide
  • N-(2-chloro-5-nitrophenyl)butanamide

Uniqueness

N-(2-chloro-5-nitrophenyl)pentanamide is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring, which can influence its reactivity and biological activity. The pentanamide chain also contributes to its distinct physicochemical properties, making it suitable for specific applications compared to its analogs.

Properties

IUPAC Name

N-(2-chloro-5-nitrophenyl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c1-2-3-4-11(15)13-10-7-8(14(16)17)5-6-9(10)12/h5-7H,2-4H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQFZSJUBHFDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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